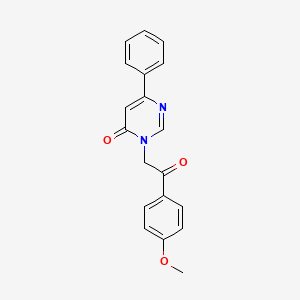

3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-16-9-7-15(8-10-16)18(22)12-21-13-20-17(11-19(21)23)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMSVPAXBGSOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in drug design and development.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a methoxyphenyl group and a phenyl group, contributing to its unique chemical properties. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with phenylacetic acid, followed by cyclization with thiourea under acidic conditions to form the pyrimidine structure.

Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | 4-methoxybenzaldehyde, phenylacetic acid, thiourea |

| Formation of Intermediate | Condensation reaction to form 2-(4-methoxyphenyl)-2-oxoethyl acetate |

| Cyclization | Reaction with thiourea to form the pyrimidine ring |

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound has significant antimicrobial activity against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies indicated that it induces apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts effectively with enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria. The binding affinity suggests potential use as an antibacterial agent targeting this enzyme .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, influencing various biological pathways.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and apoptosis, leading to therapeutic effects such as reduced cell proliferation in cancer cells.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an effective antibacterial agent.

- Cytotoxicity Assessment : In vitro assays on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating strong anticancer potential .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound increases lipophilicity compared to the hydroxy-substituted analog in , which may affect membrane permeability and bioavailability .

- Thioether vs.

Physical and Spectral Properties

- Melting Points : The analog 2f () has a melting point of 215.8–217.7°C, reflecting high crystallinity due to nitro and thioether groups . In contrast, the hydroxy-substituted compound in likely has a lower melting point due to hydrogen bonding .

- HRMS Data : 2f exhibits an HRMS m/z of 413.0948 (calcd. 413.0920), confirming its molecular identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.